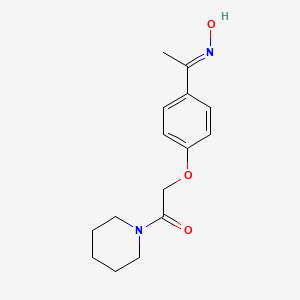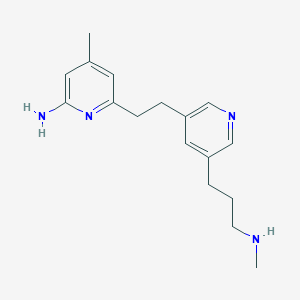
2-Aminoethanethiol;2,3-dihydroxybutanedioate;hydron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminoethanethiol;2,3-dihydroxybutanedioate;hydron is a compound that combines the properties of 2-aminoethanethiol and 2,3-dihydroxybutanedioate. 2-Aminoethanethiol, also known as cysteamine, is a small molecule containing both an amine and a thiol group. It is known for its role in biological systems and its use in various chemical applications. 2,3-Dihydroxybutanedioate, commonly known as tartaric acid, is a naturally occurring organic acid found in many plants, particularly grapes. The combination of these two compounds results in a unique molecule with diverse chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoethanethiol can be achieved through several methods. One common method involves the reaction of ethanolamine with hydrogen bromide to form β-bromoethylamine, which is then cyclized with carbon disulfide in the presence of sulfuric acid, followed by hydrolysis to yield 2-aminoethanethiol . Another method involves the addition of hydrogen sulfide to ethyleneimine .
Industrial Production Methods
Industrial production of 2-aminoethanethiol typically follows the same synthetic routes as laboratory methods but on a larger scale. The reactions are carefully controlled to ensure high yield and purity of the final product. The use of robust industrial equipment allows for efficient handling of the reactants and products, making the process suitable for large-scale production .
化学反応の分析
Types of Reactions
2-Aminoethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The amine and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of cystamine (disulfide form of cysteamine).
Reduction: Regeneration of 2-aminoethanethiol from cystamine.
Substitution: Formation of various derivatives depending on the substituents used.
科学的研究の応用
2-Aminoethanethiol;2,3-dihydroxybutanedioate;hydron has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-aminoethanethiol involves its ability to interact with cystine, reducing it to cysteine and cysteamine. This reaction helps in the management of cystinosis by reducing the accumulation of cystine in cells . The thiol group of 2-aminoethanethiol also allows it to act as a scavenger of free radicals, providing radioprotective effects .
類似化合物との比較
Similar Compounds
2-Mercaptoethylamine: Similar to 2-aminoethanethiol but lacks the additional functional groups present in the combined compound.
Cysteine: An amino acid with a thiol group, similar in structure to 2-aminoethanethiol.
Tartaric Acid: An organic acid similar to 2,3-dihydroxybutanedioate but without the amine and thiol functionalities.
Uniqueness
2-Aminoethanethiol;2,3-dihydroxybutanedioate;hydron is unique due to the presence of both amine and thiol groups along with the dihydroxybutanedioate moiety. This combination imparts unique chemical reactivity and biological activity, making it useful in a variety of applications that similar compounds cannot achieve .
特性
分子式 |
C6H13NO6S |
|---|---|
分子量 |
227.24 g/mol |
IUPAC名 |
2-aminoethanethiol;2,3-dihydroxybutanedioate;hydron |
InChI |
InChI=1S/C4H6O6.C2H7NS/c5-1(3(7)8)2(6)4(9)10;3-1-2-4/h1-2,5-6H,(H,7,8)(H,9,10);4H,1-3H2 |
InChIキー |
NSKJTUFFDRENDM-UHFFFAOYSA-N |
正規SMILES |
[H+].[H+].C(CS)N.C(C(C(=O)[O-])O)(C(=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(19S)-7-bromo-19-ethyl-19-hydroxy-10-methyl-17-oxa-3,6,13-triazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B10774227.png)
![5-fluoro-2-[1-(5-fluoropyridin-2-yl)ethylamino]-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B10774234.png)
![(4S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B10774235.png)



![8-[[(3r,4r)-3-[[1,1-Bis(Oxidanylidene)thian-4-Yl]methoxy]piperidin-4-Yl]amino]-3-Methyl-1h-1,7-Naphthyridin-2-One](/img/structure/B10774260.png)



![1-[2-hydroxy-3-propyl-4-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]ethanone](/img/structure/B10774285.png)
![[1-[[2-[[3,4-Dihydroxy-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-phosphonooxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] dodecanoate](/img/structure/B10774286.png)

